molecular formula C22H22ClFN4O3 B2577234 N-(3-chloro-4-fluorophenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251643-03-4

N-(3-chloro-4-fluorophenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2577234
CAS No.: 1251643-03-4
M. Wt: 444.89
InChI Key: DEYXMOLHDQMWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClFN4O3 and its molecular weight is 444.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

This compound is part of a broader class of molecules synthesized for their potential pharmacological properties. One study involved the synthesis and evaluation of a series of 3-methyl-4-(N-phenyl amido)piperidines, highlighting the importance of the methoxyacetamide pharmacophore in producing compounds with optimal analgesic potency and short duration of action (Lalinde et al., 1990). Another research effort focused on the synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide, demonstrating the feasibility of nucleophilic displacement in the pyrazole ring, aiming at developing PET radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Antibacterial and Antimicrobial Applications

Further research includes the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Compounds bearing a 2-methylphenyl group showed significant growth inhibition against various bacterial strains, indicating their potential as moderate inhibitors with a relatively higher activity against Gram-negative strains (Iqbal et al., 2017). Another study synthesized 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and related compounds, finding that fluorine atoms significantly enhanced antimicrobial properties (Parikh & Joshi, 2014).

Anticancer Properties

One research team designed, synthesized, and characterized novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol, screening them for cytotoxicity against PANC-1, HepG2, and MCF7 cell lines. This study highlighted the potential of these compounds for in vitro anticancer activity, with certain compounds displaying significant cytotoxicity on PANC-1 and HepG2 cell lines (Vinayak et al., 2014).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O3/c1-30-17-5-2-14(3-6-17)21-26-22(31-27-21)15-8-10-28(11-9-15)13-20(29)25-16-4-7-19(24)18(23)12-16/h2-7,12,15H,8-11,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYXMOLHDQMWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.